N-(6-bromopyridin-2-yl)-2,2,2-trifluoroacetamide
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Overview
Description
N-(6-bromopyridin-2-yl)-2,2,2-trifluoroacetamide: is an organic compound with the molecular formula C7H4BrF3N2O . It is a derivative of pyridine, characterized by the presence of a bromine atom at the 6th position and a trifluoroacetamide group at the 2nd position. This compound is primarily used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-bromopyridin-2-yl)-2,2,2-trifluoroacetamide typically involves the reaction of 6-bromopyridine with trifluoroacetic anhydride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general procedure includes dissolving 6-bromopyridine in an appropriate solvent, adding trifluoroacetic anhydride, and heating the mixture to facilitate the reaction. After completion, the product is isolated through crystallization or other purification techniques .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, ensuring high-quality production.
Chemical Reactions Analysis
Types of Reactions: N-(6-bromopyridin-2-yl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Formation of various substituted pyridine derivatives.
Oxidation Reactions: Formation of pyridine oxides.
Reduction Reactions: Formation of pyridine amines.
Scientific Research Applications
N-(6-bromopyridin-2-yl)-2,2,2-trifluoroacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor modulators. It is used to investigate the biological activity of pyridine derivatives.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. It is used in the development of new drug candidates.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(6-bromopyridin-2-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby preventing substrate binding. The trifluoroacetamide group enhances the compound’s stability and binding affinity, contributing to its biological effects .
Comparison with Similar Compounds
- N-(6-bromopyridin-2-yl)-N-methylacetamide
- (6-bromopyridin-2-yl)methanol
- 2-(6-bromopyridin-2-yl)-2-methylpropanenitrile
Comparison: N-(6-bromopyridin-2-yl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and biological properties. Compared to N-(6-bromopyridin-2-yl)-N-methylacetamide, it exhibits higher stability and binding affinity. The trifluoroacetamide group also enhances its lipophilicity, making it more suitable for certain applications in medicinal chemistry .
Properties
Molecular Formula |
C7H4BrF3N2O |
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Molecular Weight |
269.02 g/mol |
IUPAC Name |
N-(6-bromopyridin-2-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C7H4BrF3N2O/c8-4-2-1-3-5(12-4)13-6(14)7(9,10)11/h1-3H,(H,12,13,14) |
InChI Key |
LHOJGOSLWPYNLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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